molecular formula C22H22O8 B1677796 Picropodophyllotoxin CAS No. 477-47-4

Picropodophyllotoxin

Cat. No. B1677796
CAS RN: 477-47-4
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-HAEOHBJNSA-N
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Description

Picropodophyllotoxin (PPP) is a selective insulin-like growth factor-1 receptor (IGF-1R) inhibitor . It is a synthetic compound with a molecular weight of 414.41 . It is soluble in DMSO to 100 mM .


Synthesis Analysis

Podophyllotoxin derivatives have been developed to address major limitations such as systemic toxicity, drug resistance, and low bioavailability . Facile synthesis methods and advances in analytical techniques such as X-ray crystallography have been used for the development of more Picropodophyllotoxins .


Molecular Structure Analysis

This compound is a biologically active compound derived from the podophyllum plant . Its derivatives possess excellent antitumor activity .


Chemical Reactions Analysis

This compound can be biotransformed into its hydrolytic derivative, podophyllic acid . Eight bacteria capable of modifying the structure of this compound were identified .

Scientific Research Applications

Anticancer Activity and Cell Cycle Regulation

Picropodophyllotoxin has been identified as a compound with potent anticancer activity, inducing cell death and inhibiting the proliferation of cancer cells through multiple mechanisms. For instance, it has been found to induce G1 cell cycle arrest and apoptosis in human colorectal cancer cells via the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway (Lee et al., 2021). This action highlights its potential in targeting cancer cells by disrupting critical cellular processes.

Antiviral Properties

Research has also uncovered the antiviral capabilities of this compound. An investigation into the antiviral activity of Podophyllum peltatum revealed that podophyllotoxin, along with its derivative this compound, can inhibit the replication of viruses such as measles and herpes simplex type I, showcasing its broad-spectrum antiviral effects (Bedows & Hatfield, 1982).

Antifungal Activity

The antifungal properties of this compound have also been documented. Aryltetralin lignans, including this compound, isolated from the leaves of Podophyllum hexandrum showed significant antifungal activity against a variety of fungal strains, further expanding the therapeutic potential of this compound beyond its antiviral and anticancer applications (Atta-ur-rahman et al., 1995).

Role in Apoptosis and DNA Damage

This compound has been implicated in inducing apoptosis and causing DNA damage in tumor cells. It effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis, mechanisms that are critical for its anticancer effects. This activity is due to its ability to disrupt microtubule assembly at low concentrations, leading to cell death (Qi et al., 2005).

Biotransformation Studies

Biotransformation studies have explored the conversion of podophyllotoxin to this compound by various microbial species, highlighting the importance of microbial processes in the modification of natural products for therapeutic purposes. These studies provide insight into the production and optimization of this compound derivatives with enhanced biological activities (Guo et al., 1998).

Mechanism of Action

Target of Action

Picropodophyllin (PPP), also known as picropodophyllotoxin, primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival . Overexpression of IGF-1R has been associated with various types of cancers, making it a potential target for anticancer therapy .

Mode of Action

PPP acts as a potent inhibitor of IGF-1R . It interferes with the receptor’s activity, leading to a blockage of the downstream signaling pathways . This blockage results in the inhibition of cancer cell proliferation, migration, adhesion, and cell cycle progression .

Biochemical Pathways

PPP’s inhibition of IGF-1R affects several downstream signaling pathways. One of the key pathways influenced is the Mitogen-Activated Protein Kinase (MAPK) pathway . PPP’s action attenuates MAPK phosphorylation, leading to cell cycle arrest in the G2/M phase . This disruption of the cell cycle is a significant factor in PPP’s antitumor effects.

Result of Action

PPP’s action leads to significant molecular and cellular effects. It strongly inhibits cancer cell proliferation and induces apoptosis in certain cell lines . Additionally, PPP causes cell cycle arrest, specifically in the G2/M phase . These effects contribute to PPP’s potential as an anticancer agent.

Action Environment

It’s known that ppp’s efficacy can vary depending on the specific type of cancer cells and their igf-1r expression levels

Safety and Hazards

Picropodophyllotoxin is toxic if swallowed and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Picropodophyllotoxin has shown potential as an anti-cancer drug . Its apoptotic effect on esophageal squamous cell carcinoma cells has been studied, indicating potential for new anti-cancer drug development .

properties

IUPAC Name

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-HAEOHBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197245
Record name Picropodophyllin
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Molecular Weight

414.4 g/mol
Source PubChem
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CAS RN

477-47-4
Record name Picropodophyllin
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Record name Picropodophyllin
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Record name Picropodophyllin
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Record name Picropodophyllin
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Record name (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one
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Record name PICROPODOPHYLLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Picropodophyllotoxin?

A1: this compound (PPT) primarily exerts its anticancer activity by inhibiting microtubule assembly. It binds to tubulin, the building block of microtubules, disrupting their formation and dynamics. This interference with microtubule function disrupts essential cellular processes like mitosis, ultimately leading to cell cycle arrest and apoptosis [, , ].

Q2: How does PPT's mechanism differ from other podophyllotoxin derivatives like etoposide?

A2: While PPT targets microtubules, some derivatives like etoposide lack this activity []. Etoposide exerts its anticancer effects primarily by inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This distinction highlights the diverse mechanisms of action within the podophyllotoxin family.

Q3: Does PPT impact other signaling pathways besides those related to microtubules?

A3: Research suggests that PPT can influence multiple signaling pathways. For instance, studies show it can induce apoptosis in esophageal squamous cell carcinoma cells through reactive oxygen species (ROS) generation and activation of the JNK/p38 MAPK pathways []. In human colorectal cancer cells, PPT was found to induce G1 cell cycle arrest and apoptosis, also via ROS generation and activation of the p38 MAPK signaling pathway [].

Q4: What are the downstream effects of PPT's interaction with its targets?

A5: The downstream effects of PPT depend on its target. When PPT binds to tubulin, it disrupts microtubule dynamics, leading to mitotic arrest, ultimately triggering apoptotic pathways [, , ]. When interacting with receptors like EGFR and MET, PPT can inhibit their downstream signaling, impacting cell proliferation and survival []. Further research is needed to fully elucidate the complete range of downstream effects and their implications in different cellular contexts.

Q5: What is the molecular formula and weight of PPT?

A5: The molecular formula of PPT is C22H22O8, and its molecular weight is 414.40 g/mol.

Q6: Are there specific spectroscopic data characteristics of PPT?

A7: Yes, PPT can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Studies have employed these techniques to analyze PPT and its derivatives, providing valuable structural information [, , ]. For example, EI mass spectrometry can distinguish between the 2-epimers of podophyllotoxin and its esters, including PPT, by analyzing the relative abundance of specific fragment ions [, ].

Q7: How do structural modifications of PPT affect its activity?

A8: SAR studies have illuminated the relationship between PPT's structure and its activity. For example, the presence of a free hydroxyl group at the 4'-position appears essential for DNA breakage activity []. Epimerization at the 4-position of the podophyllotoxin rings enhances activity, while glucosylation at the 4-position diminishes it [, ]. These findings highlight how subtle structural changes can significantly impact PPT's biological activity.

Q8: Are there structural modifications that improve PPT's potency or selectivity?

A9: Research suggests that certain modifications can influence PPT's potency and selectivity. For example, in a study investigating insecticidal activity, podophyllotoxin exhibited higher potency than PPT and epipodophyllotoxin. Additionally, the 4'-hydroxyl series showed lower insecticidal activity compared to the 4'-oxymethyl series []. Further investigations into specific structural modifications could lead to the development of more potent and selective PPT analogs for therapeutic applications.

Q9: What cell lines have been used to study PPT's in vitro efficacy?

A9: PPT's in vitro efficacy has been investigated in various cancer cell lines, including:

  • Human esophageal squamous cell carcinoma cells (KYSE 30 and KYSE 450) []
  • Human colorectal cancer cells (HCT116) []
  • Gefitinib-resistant non-small lung cancer cells (HCC827GR) []
  • Human promyeloid leukemic HL-60 cells []
  • HeLa, CNE, SH-SY5Y, and K562 cell lines []

Q10: Have any animal models been used to study PPT's in vivo activity?

A11: Yes, PPT's anti-angiogenic activity was studied using a chick chorioallantoic membrane (CAM) model []. Additionally, a study investigating the compound's effect on colon DNA damage utilized athymic mice injected with GH-secreting xenografts []. These models provide valuable insights into PPT's potential therapeutic effects in vivo.

Q11: What analytical methods are used to characterize and quantify PPT?

A11: Common analytical techniques used to characterize and quantify PPT include:

  • High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify PPT and its derivatives in various matrices [, , ].
  • Mass Spectrometry (MS): MS techniques like EI-MS are valuable for structural analysis and identifying specific PPT derivatives based on their fragmentation patterns [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about PPT, aiding in its identification and characterization [, ].

Q12: Has any research focused on developing specific analytical methods for PPT?

A15: Yes, a study focused on developing a reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of PPT, deoxypodophyllotoxin, and podophyllotoxin in Sabina vulgaris []. This method demonstrated good accuracy, precision, and sensitivity for quantifying these compounds in plant extracts.

Q13: Is there information about PPT's stability under various conditions?

A16: While specific data on PPT's stability might be limited in the provided research, a study explored the influence of acids and bases on the γ-lactone and C-2 configuration of podophyllotoxin []. Understanding the stability of PPT under different pH conditions is crucial for developing suitable formulations and storage conditions.

Q14: Are there studies exploring the biotransformation of PPT?

A17: Yes, researchers have explored the biotransformation of PPT using microbial and plant cell cultures [, , , ]. For instance, a study found that cell suspension cultures of Rheum palmatum could convert podophyllotoxin to PPT, while root cultures could generate epipodophyllotoxin and apopodophyllotoxin []. These biotransformation approaches may offer sustainable routes for producing PPT and other valuable derivatives.

Q15: What are the potential implications of PPT's interaction with IGF-1 signaling?

A18: While research on PPT's direct interaction with IGF-1 signaling is limited, studies highlight the importance of this pathway. For example, disruption of IGF-1 signaling in astrocytes was found to affect glutamate handling, potentially contributing to neurodegeneration []. Understanding the interplay between PPT and IGF-1 signaling could be crucial for elucidating its effects on cell growth, survival, and potential implications in various diseases.

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